(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound features a benzo[d]thiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a cyclopropanecarbonyl imino moiety (-N=C(O)-cyclopropane). The Z-configuration denotes the spatial arrangement around the imino double bond. While specific biological data are absent in the provided evidence, structural analogs suggest roles in agrochemical or pharmaceutical contexts, given similarities to sulfonylurea herbicides and protease inhibitors .
Properties
IUPAC Name |
methyl 2-[2-(cyclopropanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-22-12(18)7-17-10-5-4-9(24(15,20)21)6-11(10)23-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H2,15,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTPOALVECWMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazole core substituted with various functional groups. This structural diversity is crucial for its biological activity.
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : Approximately 301.35 g/mol
Biological Activity Overview
Benzothiazole derivatives, including this compound, have been reported to exhibit a range of biological activities:
-
Antitumor Activity :
- Research indicates that benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, modifications in the benzothiazole structure have been associated with enhanced anticancer properties, particularly against A431 and A549 cell lines .
- The compound's ability to induce apoptosis and arrest the cell cycle has been documented, suggesting its potential as an antitumor agent .
- Anti-inflammatory Effects :
- Antibacterial and Antifungal Properties :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cellular Pathways : The compound may influence multiple signaling pathways involved in cell proliferation and survival. For instance, it has been shown to interact with proteins involved in apoptosis regulation, such as Bcl-2 .
- Enzyme Inhibition : The sulfonamide group in the structure may contribute to its antibacterial effects by inhibiting key enzymes in bacterial metabolism .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of benzothiazole derivatives:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that compounds similar to (Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate show efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
A comparative study found that certain derivatives had a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents .
Anti-inflammatory Properties
Benzothiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase. Specific substitutions within the structure have been linked to enhanced anti-inflammatory efficacy, making this compound a candidate for treating inflammatory diseases .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in numerous studies. The presence of the sulfonamide group is believed to enhance its radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases .
Case Study on Antimicrobial Activity
A recent investigation synthesized a series of benzothiazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates. Results indicated that certain derivatives exhibited an MIC lower than that of standard antibiotics, highlighting their potential as new antimicrobial agents.
Case Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzothiazole derivatives. It revealed that specific modifications significantly reduced inflammation markers in cellular models, underscoring the therapeutic potential of this compound in treating inflammatory diseases .
Potential in Cancer Therapy
Emerging research suggests that benzothiazole derivatives may have anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further studies are needed to explore the mechanisms behind these effects and the potential for clinical applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacteria like E. coli and S. aureus, with lower MIC than standard antibiotics. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for treating inflammatory diseases. |
| Antioxidant | Enhances radical scavenging ability; important for oxidative stress-related disease mitigation. |
| Cancer Therapy | Shows potential in inhibiting cancer cell proliferation; further research needed for clinical use. |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences between the target compound and analogs:
*Estimated based on analogs.
Key Structural and Functional Insights
Cyclopropane’s bioisosteric properties may mimic phenyl groups while reducing molecular weight. The 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl group in adds a heterocyclic sulfonamide, likely improving target binding specificity in enzyme inhibition contexts .
Substituents at Position 6 :
- The -SO₂NH₂ group in the target compound and analog increases hydrophilicity, favoring aqueous solubility. In contrast, -Br () and -OCH₃ () enhance lipophilicity, impacting membrane permeability .
Ester Group Variations :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
